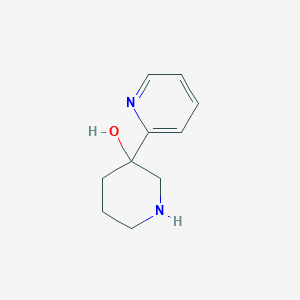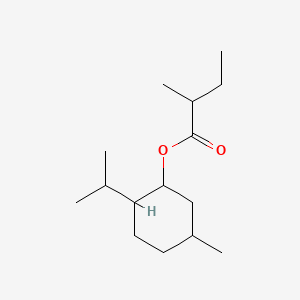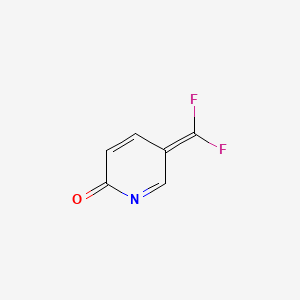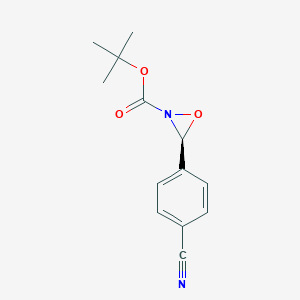
trans-tert-Butyl 3-(4-cyanophenyl)-1,2-oxaziridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-tert-Butyl 3-(4-cyanophenyl)-1,2-oxaziridine-2-carboxylate: is a synthetic organic compound that belongs to the class of oxaziridines. Oxaziridines are three-membered heterocyclic compounds containing an oxygen and nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group, a cyanophenyl group, and a carboxylate group, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-tert-Butyl 3-(4-cyanophenyl)-1,2-oxaziridine-2-carboxylate typically involves the following steps:
Formation of the Oxaziridine Ring: The oxaziridine ring can be formed by the reaction of an imine with a peracid. For example, the reaction of 4-cyanobenzaldehyde with tert-butylamine forms an imine, which is then oxidized using a peracid such as m-chloroperbenzoic acid (m-CPBA) to form the oxaziridine ring.
Introduction of the Carboxylate Group: The carboxylate group can be introduced by reacting the oxaziridine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The oxaziridine ring can undergo oxidation reactions to form various products, including oxaziridinium ions.
Reduction: Reduction of the oxaziridine ring can lead to the formation of amines or hydroxylamines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or cyanophenyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxaziridinium ions.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: trans-tert-Butyl 3-(4-cyanophenyl)-1,2-oxaziridine-2-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving oxidation and reduction reactions.
Medicine:
Drug Development: It serves as a building block in the development of new drugs, particularly those targeting oxidative stress and related pathways.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of trans-tert-Butyl 3-(4-cyanophenyl)-1,2-oxaziridine-2-carboxylate involves its ability to undergo oxidation and reduction reactions. The oxaziridine ring is highly reactive and can interact with various molecular targets, including enzymes and proteins, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, affecting cellular pathways and processes.
類似化合物との比較
- trans-tert-Butyl 3-(4-methylphenyl)-1,2-oxaziridine-2-carboxylate
- trans-tert-Butyl 3-(4-nitrophenyl)-1,2-oxaziridine-2-carboxylate
- trans-tert-Butyl 3-(4-chlorophenyl)-1,2-oxaziridine-2-carboxylate
Comparison:
- Uniqueness: trans-tert-Butyl 3-(4-cyanophenyl)-1,2-oxaziridine-2-carboxylate is unique due to the presence of the cyanophenyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds.
- Reactivity: The cyanophenyl group can participate in additional reactions, such as nucleophilic addition, making this compound more versatile in synthetic applications.
特性
分子式 |
C13H14N2O3 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC名 |
tert-butyl (3S)-3-(4-cyanophenyl)oxaziridine-2-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)15-11(18-15)10-6-4-9(8-14)5-7-10/h4-7,11H,1-3H3/t11-,15?/m0/s1 |
InChIキー |
ACXPNVRTMHEHMQ-VPHXOMNUSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1[C@@H](O1)C2=CC=C(C=C2)C#N |
正規SMILES |
CC(C)(C)OC(=O)N1C(O1)C2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


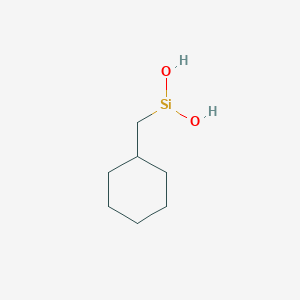
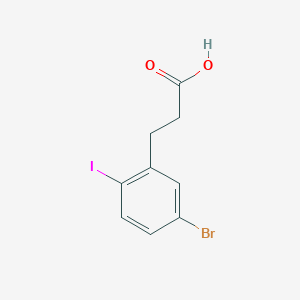
![3,4-Dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B12332417.png)
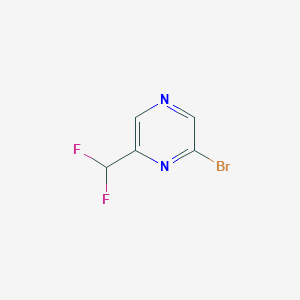
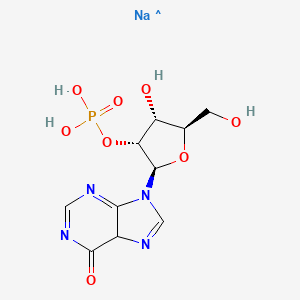
![Benzofuro[2,3-b]pyridine](/img/structure/B12332454.png)
![trans-N-[1-(3-cyanocyclobutyl)-3-[6-[(3R)-3-methoxytetrahydrofuran-3-yl]-4-methyl-2-pyridyl]pyrrolo[2,3-c]pyridin-5-yl]acetamide](/img/structure/B12332462.png)
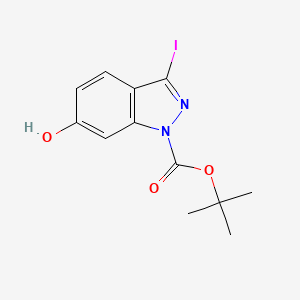

![5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one](/img/structure/B12332474.png)
![2-Amino-3-[4-(carboxymethyl)phenyl]propanoic acid](/img/structure/B12332484.png)
